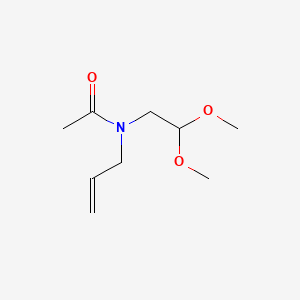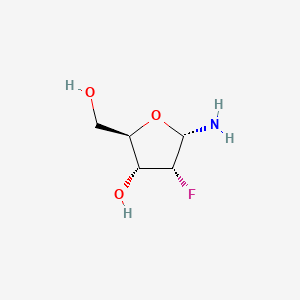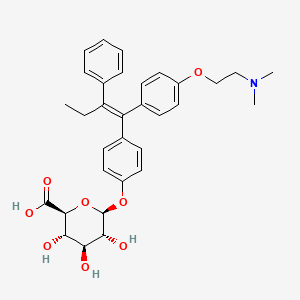
1,9-DIBROMONONANE-D18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dibromononane-D18 is a deuterium-labeled derivative of 1,9-Dibromononane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D18Br2, and it has a molecular weight of 304.16 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of various compounds .
Aplicaciones Científicas De Investigación
1,9-Dibromononane-D18 has several applications in scientific research:
Chemistry
Tracer Studies: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Isotope Effects: Helps in understanding isotope effects in chemical reactions.
Biology and Medicine
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to track the distribution and breakdown of drugs in the body.
Metabolic Studies: Used in metabolic studies to understand the fate of compounds in biological systems.
Industry
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Environmental Analysis: Acts as an internal standard in environmental analysis to quantify pollutants.
Mecanismo De Acción
Target of Action
1,9-Dibromononane-d18 is a deuterium-labeled version of 1,9-Dibromononane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to potentially affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence the drug’s interaction with various biochemical pathways .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of the drug in the body, including its distribution and metabolism .
Action Environment
It’s known that factors such as temperature and storage conditions can impact the stability and efficacy of many compounds .
Safety and Hazards
In case of skin contact with 1,9-Dibromononane, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure and lie down . If swallowed, do not induce vomiting . Never give anything by mouth to an unconscious person . Drink plenty of water . If possible, drink milk afterwards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Dibromononane-D18 can be synthesized through the bromination of nonane-D18. The process involves the following steps:
Deuteration of Nonane: Nonane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Bromination: The deuterated nonane is then reacted with bromine (Br2) under controlled conditions to introduce bromine atoms at the 1 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Deuterium Exchange: Large quantities of nonane are treated with deuterium gas in the presence of a catalyst to achieve complete deuteration.
Análisis De Reacciones Químicas
1,9-Dibromononane-D18 undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Conditions: These reactions typically occur in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Elimination Reactions
Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) are commonly used.
Conditions: The reaction is carried out at high temperatures to facilitate the elimination of hydrogen bromide (HBr).
Major Products
Substitution Products: Depending on the nucleophile, products such as 1,9-dihydroxynonane-D18 or 1,9-dicyanononane-D18 can be formed.
Elimination Products: Alkenes such as 1,8-nonadiene-D18 are typical products of elimination reactions.
Comparación Con Compuestos Similares
1,9-Dibromononane-D18 can be compared with other similar compounds, such as:
1,9-Dibromononane: The non-deuterated version, which lacks the deuterium labeling but has similar chemical properties.
1,5-Dibromopentane: A shorter chain α,ω-dibromoalkane with five carbon atoms, used in similar applications but with different physical properties.
1,10-Dibromodecane: A longer chain α,ω-dibromoalkane with ten carbon atoms, offering different reactivity and applications.
Propiedades
Número CAS |
150017-89-3 |
|---|---|
Fórmula molecular |
C9H18Br2 |
Peso molecular |
304.161 |
Nombre IUPAC |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
Clave InChI |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES |
C(CCCCBr)CCCCBr |
Sinónimos |
1,9-DIBROMONONANE-D18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)





![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
